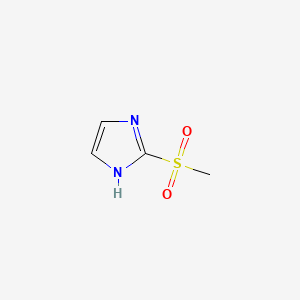

2-Methylsulfonyl-imidazole

Description

Historical Context of Imidazole (B134444) Chemistry in Advanced Organic Synthesis

The history of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent compound, imidazole, from the reaction of glyoxal (B1671930) and ammonia (B1221849). ijsrtjournal.comnih.govwikipedia.org Initially named glyoxaline, this discovery laid the groundwork for the exploration of a major class of heterocyclic compounds. wikipedia.orgjchemrev.comresearchgate.net Even before its formal synthesis, derivatives of imidazole were known, with allantoin (B1664786) and parabanic acid being identified in the early 19th century. britannica.com

The significance of the imidazole ring was further underscored by its discovery in essential biological molecules such as the amino acid histidine and the related hormone histamine. wikipedia.orgbritannica.com This biological prevalence spurred extensive research into its properties and synthesis. Over the decades, synthetic methodologies have evolved significantly from the original, relatively low-yield Debus method. wikipedia.org Advanced techniques, including the Radziszewski reaction which condenses glyoxal, ammonia, and an aldehyde, have become standard for preparing C-substituted imidazoles. wikipedia.org The development of diverse and regiocontrolled synthetic routes continues to be a focus, reflecting the imidazole scaffold's enduring importance in creating chemical diversity for various applications. nih.govrsc.orgbenthamdirect.com

Significance of the Sulfonyl Group in Heterocyclic Chemistry

The sulfonyl group (–SO2–) is a critical functional group in organic chemistry, consisting of a sulfur atom connected to two oxygen atoms by double bonds. fiveable.mewikipedia.org When incorporated into heterocyclic structures, it significantly modifies the molecule's physicochemical properties. As a potent electron-withdrawing and polar group, the sulfonyl moiety can enhance the water solubility of organic compounds, a valuable attribute for biological applications. fiveable.me

In medicinal chemistry, the strategic combination of a sulfonyl group with a heterocyclic core, such as imidazole, is a well-established approach for designing new therapeutic agents. nih.govechemcom.com Sulfonamides, which contain the sulfonyl group, are a cornerstone class of drugs. nih.gov The functionalization of heterocyclic systems with sulfur-containing pharmacophores is recognized as an effective method for constructing new bioactive substances. nuph.edu.ua Furthermore, heteroaryl sulfones have gained prominence as reagents for specific chemical modifications, such as the arylation of cysteine residues in proteins, highlighting their utility in chemical biology and drug development. acs.org

Current Research Landscape Pertaining to 2-Methylsulfonyl-imidazole and its Derivatives

Contemporary research on this compound focuses on its synthesis and potential as a building block for more complex molecules, particularly in the pharmaceutical domain. The compound's structure is of interest due to the combined properties of the aromatic imidazole ring and the strongly electron-withdrawing methylsulfonyl group.

Synthesis of this compound is often achieved through the oxidation of a precursor, such as 2-(methylthio)-1H-imidazole. nih.gov For instance, a described method involves reacting the thio-precursor with an oxidizing agent like Oxone in a solvent mixture. nih.gov This conversion transforms the methylthio group into the target methylsulfonyl group.

A significant area of investigation for derivatives of this compound is in the development of selective enzyme inhibitors. Research has been conducted on 4,5-diaryl-1H-imidazoles containing a 2-methylsulfonyl group as potential selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net In one study, a carbon-14 (B1195169) labeled version of a 2-(methylsulfonyl)-4,5-diarylimidazole was synthesized to facilitate biological studies. researchgate.net Similarly, a series of 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were designed and synthesized to evaluate their potential as selective COX-2 inhibitors. nih.gov The reactions of related compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, with various nucleophiles like amines have also been studied to understand their chemoselectivity, which is crucial for predictable synthetic outcomes. thieme-connect.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄H₆N₂O₂S americanelements.com |

| Molecular Weight | 146.17 g/mol americanelements.com |

| Appearance | Powder americanelements.com |

| IUPAC Name | 2-methylsulfonyl-1H-imidazole americanelements.com |

| Boiling Point | 356.8 °C at 760 mmHg americanelements.com |

| Density | 1.422 g/cm³ americanelements.com |

| CAS Number | 27098-98-2 americanelements.com |

This interactive table summarizes key data for this compound.

Emerging Trends in Imidazole-Based Compound Research

The field of imidazole chemistry is dynamic, with several emerging trends shaping its future direction. A primary focus is the development of novel and more efficient synthetic methodologies that offer precise control over the substitution pattern on the imidazole ring. rsc.orgnumberanalytics.com This is critical for generating molecular diversity for screening in drug discovery and materials science.

In medicinal chemistry, there is a significant push towards designing imidazole-based compounds with high selectivity and potency to minimize off-target effects. ijsrtjournal.com Researchers are exploring imidazole derivatives as kinase inhibitors, anticancer agents that interfere with DNA synthesis, and modulators of various biological pathways. ijsrtjournal.comnih.gov A growing trend is the development of dual-action or multi-target compounds, where an imidazole-based molecule is engineered to interact with multiple biological targets simultaneously, a strategy aimed at overcoming drug resistance in diseases like cancer. ijsrtjournal.combohrium.commdpi.com

Beyond pharmaceuticals, imidazole-based compounds are being investigated for applications in materials science. Their electronic properties and ability to coordinate with metal ions make them suitable for use in functional materials such as dyes for solar cells, ligands in catalysis, and as chemosensors for detecting ions. rsc.orgnumberanalytics.comuminho.pt The creation of imidazole-based supramolecular complexes is another promising area, offering novel therapeutic and diagnostic agents with potentially enhanced efficacy and biocompatibility. mdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfonyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c1-9(7,8)4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKRJGZPPAUPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181559 | |

| Record name | 1H-Imidazole, 2-(methylsulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27098-98-2 | |

| Record name | 2-(Methylsulfonyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027098982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylsulfonyl-imidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-(methylsulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(METHYLSULFONYL)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44DM3U79XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylsulfonyl Imidazole and Its Analogs

De Novo Synthesis Pathways for the Imidazole (B134444) Core

De novo synthesis refers to the construction of the imidazole ring from basic, acyclic precursors. jyu.firsc.org Several classical and modern methods have been developed for this purpose.

One of the earliest and most fundamental methods for creating the imidazole nucleus is the Debus synthesis, first reported by Heinrich Debus in 1858. nih.govpharmaguideline.comresearchgate.netiiste.org This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ammonia (B1221849). nih.govwikipedia.org The process combines these three components to form the imidazole ring, initially called "glyoxaline". nih.govpharmaguideline.com While this method is historically significant and still utilized for producing C-substituted imidazoles, it is often associated with relatively low yields. nih.goviiste.org

The reaction mechanism is thought to occur in two main stages. First, the dicarbonyl (glyoxal) reacts with two molecules of ammonia to form a diimine intermediate. wikipedia.org In the second stage, this diimine condenses with the aldehyde (formaldehyde) to complete the ring formation. wikipedia.org An improved one-pot synthesis has been reported using a 1:4:1.125 molar ratio of glyoxal (B1671930), aqueous ammonia, and formaldehyde, respectively, at temperatures between 70-90°C, to achieve high-purity imidazole. researchgate.net This general approach is also known as the Debus–Radziszewski imidazole synthesis. wikipedia.org

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. isca.mesioc-journal.cn This approach is valued for its atom economy and ability to generate complex molecules like substituted imidazoles in a one-pot synthesis. isca.mesioc-journal.cn

Various catalysts have been employed to facilitate these reactions. For instance, p-toluenesulfonic acid (PTSA) has been used as an inexpensive and non-toxic catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. isca.me In one protocol, a mixture of benzil (B1666583) (a 1,2-diketone), a substituted benzaldehyde, and ammonium (B1175870) acetate (B1210297) are condensed in the presence of PTSA to yield trisubstituted imidazoles. isca.me The addition of an aniline (B41778) to this mixture leads to tetrasubstituted products. isca.me Similarly, erbium triflate has been shown to be an effective Lewis acid catalyst for the MCR of α-azido chalcones, aryl aldehydes, and anilines to produce highly substituted imidazoles in excellent yields. organic-chemistry.org Metal-free approaches have also been developed, using pivalic acid to promote the MCR of an internal alkyne, an aldehyde, and an aniline to generate diverse imidazole scaffolds. acs.org

| Components | Catalyst/Promoter | Resulting Imidazole | Reference |

|---|---|---|---|

| Benzil, Benzaldehyde, Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | 2,4,5-Trisubstituted | isca.me |

| Benzil, Benzaldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic acid (PTSA) | 1,2,4,5-Tetrasubstituted | isca.me |

| α-Azido Chalcones, Aryl Aldehydes, Anilines | Erbium Triflate | Highly Substituted | organic-chemistry.org |

| Internal Alkyne, Aldehyde, Aniline, Ammonium Acetate | Pivalic Acid | Tri- and Tetrasubstituted | acs.org |

A versatile route to substituted imidazoles begins with α-aminoketone hydrochlorides. These precursors can be synthesized from α-amino acids through methods like the Dakin-West reaction, followed by acidic hydrolysis. nih.govresearchgate.net

The α-aminoketone hydrochlorides are then treated with aqueous potassium thiocyanate (B1210189) or isothiocyanates in a heteroannulation reaction to produce 1,3-dihydroimidazole-2-thiones (also known as imidazole-2-thiones). nih.govscielo.brscielo.br This cyclization step forms the core imidazole ring with a thione group at the C-2 position. nih.govresearchgate.net The resulting imidazole-2-thiones are crucial intermediates. The sulfur atom at the C-2 position can be readily removed or, more importantly for the synthesis of the target compound, can be alkylated. iiste.org For instance, alkylation with methyl iodide converts the imidazole-2-thione into a 2-methylsulfanyl-1H-imidazole, which is the direct precursor for oxidation to the methylsulfonyl group. nih.govscielo.br

In a drive towards more environmentally benign synthetic methods, metal-free and acid-catalyzed protocols have gained prominence. rsc.org One such strategy involves the acid-catalyzed oxidation and coupling of methyl ketones with aldehydes in the presence of ammonium acetate to form disubstituted imidazoles. nih.govscispace.com Another approach utilizes catalytic amounts of hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO) for the oxidation of a ketone, which is then followed by a condensation reaction with an aldehyde to yield 2,4(5)-disubstituted imidazoles. organic-chemistry.org

An expedient metal-free route for constructing tri- and tetrasubstituted imidazoles uses an acid-promoted multicomponent reaction. acs.org For example, pivalic acid can promote a one-pot reaction where an internal alkyne is first oxidized in situ to a 1,2-diketone intermediate, which then undergoes a cyclocondensation with an aldehyde and an amine source (like ammonium acetate or an aniline) to furnish the final imidazole product in good to excellent yields. acs.org

Synthesis via Alpha-Aminoketone Hydrochlorides and Imidazole-2-thiones

Specific Synthetic Routes to Introduce the Methylsulfonyl Moiety

Once the imidazole ring, or a suitable precursor, is formed, the next critical step is the introduction of the methylsulfonyl (-SO₂CH₃) group at the C-2 position.

The most common and direct method for synthesizing 2-methylsulfonyl-imidazoles is through the oxidation of their 2-methylsulfanyl (also known as 2-methylthio) analogs. nih.govnih.gov This process typically involves two steps:

S-Methylation: An imidazole-2-thione intermediate, often synthesized from α-aminoketones as described previously (Section 2.1.3), is alkylated using a methylating agent like methyl iodide. nih.govnih.gov This step replaces the hydrogen on the sulfur atom with a methyl group, yielding a 2-methylsulfanyl-1H-imidazole. nih.govnih.gov

Oxidation: The resulting 2-methylsulfanyl-imidazole is then subjected to oxidation. nih.gov This converts the sulfide (B99878) (-SCH₃) group into a sulfone (-SO₂CH₃). Common oxidizing agents used for this transformation include Oxone (potassium peroxymonosulfate), which is effective in converting the methylthio group to the methylsulfonyl group, and meta-chloroperoxybenzoic acid (mCPBA). nih.govresearchgate.netvulcanchem.com The oxidation of a 2-methylsulfanyl-imidazole with Oxone in a mixture of tetrahydrofuran (B95107) (THF) and water has been documented to successfully yield the desired 2-methylsulfonyl-imidazole. nih.gov This sulfoxidation is a key metabolic transformation observed for some pyridinyl imidazole derivatives in preclinical studies. nih.gov

| Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1-Benzyl-5-(hydroxymethyl)-2-(methylsulfanyl)-1H-imidazole | Oxone | 1-Benzyl-5-(hydroxymethyl)-2-(methylsulfonyl)-1H-imidazole | nih.gov |

| {4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine | Cytochrome P450 enzymes (in vivo) | {4-[5-(4-fluorophenyl)-2-methylsulfonyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine | nih.gov |

| 2-[[(pyridin-2-yl-1-oxide)methyl]sulfanyl]-1H-benzimidazole | mCPBA | 2-[[(pyridin-2-yl-1-oxide)methyl]sulfonyl]-1H-benzimidazole | researchgate.net |

Strategies Involving Sulfonylated Intermediates

The synthesis of this compound can be effectively achieved through pathways that introduce the sulfonyl group at a strategic point in the synthetic sequence. A predominant method involves the initial construction of a related sulfur-containing imidazole, which is subsequently oxidized to the desired sulfone.

One common pathway begins with the synthesis of 1,3-imidazole-2-thiones. These thiones can be prepared by treating α-aminoketone hydrochlorides with aqueous potassium thiocyanate. nih.gov Following the formation of the imidazole-2-thione, the sulfur atom is alkylated, typically with methyl iodide, to yield the corresponding 2-methylsulfanyl-1H-imidazole intermediate. nih.gov The final and crucial step is the oxidation of the methylsulfanyl group to the methylsulfonyl group. This transformation is frequently accomplished using a strong oxidizing agent, with Oxone (potassium peroxymonosulfate) in a solvent mixture like methanol/THF and water being a well-documented reagent for this purpose. researchgate.netnih.gov This multi-step process, involving thione formation, S-methylation, and subsequent oxidation, provides a reliable route to the target compound. nih.gov A schematic representation of this synthesis is detailed in Figure 1.

Figure 1: General synthetic scheme for this compound via a 2-methylsulfanyl intermediate.

graph TD

A[α-Aminoketone] --+ KSCN--> B(Imidazole-2-thione);

B --+ Methyl Iodide--> C(2-Methylsulfanyl-imidazole);

C --+ Oxidation (e.g., Oxone)--> D[this compound];

An alternative, more direct approach involves the reaction of a pre-formed imidazole ring with a sulfonylating agent. For instance, this compound can be synthesized by reacting imidazole with methylsulfonyl chloride in the presence of a suitable base. This method offers a more convergent route, provided the starting imidazole is readily available.

In the context of producing analogs, such as substituted benzimidazoles, the strategy may involve activating the imidazole ring. For example, 2-Chloro-1-W-methylsulfonylbenzimidazole has been prepared using methylsulfonyl chloride, demonstrating the adaptability of these sulfonylating strategies to different imidazole cores.

Advanced Synthetic Strategies and Green Chemistry Approaches

The synthesis of imidazole derivatives, including sulfonylated variants, has benefited immensely from the adoption of modern techniques that align with the principles of green chemistry. These methods aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous materials.

Microwave-Assisted Synthesis of Imidazole Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. derpharmachemica.com By utilizing microwave irradiation, reactants can be heated to the desired temperature much more rapidly and uniformly than with conventional heating methods. mdpi.com This often leads to a significant reduction in reaction times, from hours to mere minutes, along with improved product yields and cleaner reaction profiles. derpharmachemica.comtubitak.gov.tr

This technique is particularly effective for multicomponent reactions, where several starting materials are combined in a single step to form a complex product. tubitak.gov.trnih.gov For example, trisubstituted imidazoles can be efficiently synthesized from a 1,2-diketone, an aldehyde, and ammonium acetate under microwave irradiation, often in the absence of a solvent or in an environmentally benign solvent like ethanol. mdpi.comtubitak.gov.trnih.gov The straightforward approach can generate adducts with competitive yields compared to traditional heating methods. mdpi.com

Catalytic Synthesis Methods for Imidazoles

Catalysis plays a pivotal role in the modern synthesis of imidazoles, offering pathways with higher efficiency, selectivity, and sustainability. tandfonline.comtandfonline.com Both heterogeneous and homogeneous catalysts are widely employed, with a growing emphasis on systems that are recyclable and operate under mild conditions. tandfonline.com

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. Their primary advantages include thermal stability, lower operational cost, and, most importantly, ease of separation from the product and potential for recycling. tandfonline.comrsc.org This simplifies the purification process and reduces chemical waste. tandfonline.com

A wide array of heterogeneous catalysts have been developed for imidazole synthesis. These include:

Metal-Organic Frameworks (MOFs) : For example, the chromium-based MOF, MIL-101, has been used to catalyze the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, proving to be highly efficient and reusable. mdpi.com

Supported Metal Nanoparticles : Nanocomposites such as nickel oxide on reduced graphene oxide (rGO-NiO-NC) and iron oxide nanoparticles coated with chitosan (B1678972) (Fe₃O₄@chitosan) have demonstrated high catalytic activity for the synthesis of imidazole derivatives. rsc.orgtandfonline.com The magnetic properties of iron-based catalysts allow for their simple recovery using an external magnet. tandfonline.com

Mixed Metal Oxides : Catalysts like ZrO₂-Al₂O₃ are effective for synthesizing trisubstituted imidazoles at elevated temperatures, generating Lewis acidic sites that facilitate the reaction. tandfonline.com

Functionalized Polymers : Biodegradable materials like cellulose (B213188) functionalized with sulfonic acid groups and supported on magnetic nanoparticles (MNP–cellulose–OSO₃H) serve as efficient and green catalysts. rsc.org

Lewis acids are electron-pair acceptors that can activate substrates, typically carbonyl compounds, towards nucleophilic attack, thereby catalyzing the formation of the imidazole ring. rsc.org This strategy is common in multicomponent reactions for imidazole synthesis.

Examples of Lewis acid catalysts used in imidazole synthesis include:

Metal Nanoparticles : Zinc-iron oxide (ZnFe₂O₄) nanoparticles have been reported where the iron is proposed to act as a Lewis acid, activating carbonyl groups. rsc.org

Chiral N,N′-dioxide Metal Complexes : In more complex asymmetric syntheses, chiral Lewis acid complexes, such as those involving lanthanide metals, can catalyze tandem reactions to produce highly functionalized imidazoles. researchgate.netspringernature.com

Deep Eutectic Solvents (DES) : A magnetically separable Lewis acidic deep eutectic solvent (LADES@MNP) has been developed for the efficient synthesis of substituted imidazoles under solvent-free conditions with sonication. rsc.org This catalyst is easily recoverable and can be reused multiple times without significant loss of activity. rsc.org

Heterogeneous Catalysis

Solvent-Free Synthesis Pathways for Imidazole Derivatives

Eliminating organic solvents from chemical reactions is a key goal of green chemistry, as it reduces waste, cost, and environmental hazards. asianpubs.org Solvent-free, or solid-state, reactions are often conducted by heating a mixture of the neat reactants. asianpubs.orgcuestionesdefisioterapia.com

The synthesis of imidazole derivatives is particularly amenable to solvent-free conditions, often in conjunction with other green techniques like microwave irradiation or heterogeneous catalysis. tandfonline.commdpi.com For instance, the one-pot synthesis of 2,4,5-trisubstituted imidazoles is frequently performed by heating a mixture of a diketone (e.g., benzil), an aldehyde, and ammonium acetate, either with or without a catalyst. acgpubs.org The use of an efficient organo-catalyst like mandelic acid can promote this reaction under solvent-free conditions at 120 °C, yielding excellent results in a short time. acgpubs.org Similarly, reactions catalyzed by the MOF MIL-101 or the Lewis acid LADES@MNP have been successfully implemented without any solvent. mdpi.comrsc.org These methods offer significant advantages, including high efficiency, simple workup procedures, and a dramatic reduction in waste production. asianpubs.orgcuestionesdefisioterapia.com

Data Tables

Table 1: Summary of Advanced Synthetic Strategies for Imidazole Derivatives An interactive table summarizing various modern synthetic methods for imidazole derivatives.

| Strategy | Catalyst/Conditions | Reactants Example | Key Advantages | References |

|---|---|---|---|---|

| Microwave-Assisted | p-Toluenesulfonic acid / 100W MW, 80°C | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | Rapid reaction (30 min), moderate to good yields (46-80%), green solvent (ethanol) | tubitak.gov.trnih.gov |

| Microwave-Assisted | Solvent-free / 120°C | Phenyl glycidyl (B131873) ether, 2-methylimidazole (B133640) | Rapid (1 min), solvent-free, efficient for high-throughput screening | mdpi.com |

| Heterogeneous Catalysis | MIL-101(Cr) MOF / Solvent-free, 100°C | Benzil, 4-chlorobenzaldehyde, ammonium acetate | High yields (95%), short reaction time (10 min), reusable catalyst, solvent-free | mdpi.com |

| Heterogeneous Catalysis | MNP–cellulose–OSO₃H / EtOH, 80°C | Benzil, various aldehydes, ammonium acetate | Excellent yields (83-97%), biodegradable and reusable catalyst, green chemistry | rsc.org |

| Heterogeneous Catalysis | rGO–NiO-NC / Green conditions | Not specified | High yields (86-96%), reusable catalyst (5 cycles), eco-friendly | rsc.org |

| Lewis Acid Catalysis | LADES@MNP / Solvent-free sonication | Benzil, aldehydes, amines, ammonium acetate | Excellent yields, mild conditions, magnetically recoverable and reusable catalyst | rsc.org |

| Solvent-Free Synthesis | Mandelic acid / 120°C | Benzil, aromatic aldehydes, ammonium acetate | Excellent yields, short reaction time (30 min), non-toxic organo-catalyst | acgpubs.org |

Radiolabeling Techniques for Isotopic Tracing (e.g., Carbon-14)

Radiolabeling of imidazole derivatives with isotopes like carbon-14 (B1195169) is a critical technique for studying their metabolic fate and tissue distribution. researchgate.netnih.gov The choice of carbon-14 is advantageous due to its long half-life, which eliminates the need for decay correction in extended studies, and it provides a highly sensitive method for both quantitative and qualitative detection. selcia.com This allows researchers to trace the parent compound and its metabolites, elucidating metabolic pathways. selcia.com

A common strategy for introducing a carbon-14 label involves a multi-step synthesis. For instance, 4,5-diarylimidazoles have been labeled with carbon-14 at the 5-position of the imidazole ring. researchgate.net This was achieved through a three-step sequence starting from potassium [¹⁴C]cyanide, which was used to synthesize the key intermediate, 2-hydroxy-1-(4-(methylthio)phenyl)-2-phenyl[1-¹⁴C]ethanone. researchgate.net

Similarly, other COX-2 inhibitors have been radiolabeled with carbon-11. mdpi.com The synthesis of these compounds often begins with a thiobutyrate ester precursor. The free thiol is unraveled under basic conditions, followed by S-[¹¹C]methylation and subsequent oxidation of the thiomethyl ether to the methylsulfonyl group. mdpi.com

For regulatory studies, the position of the radiolabel is crucial. Guidelines often require the label to be placed in the core structure of the molecule to facilitate the elucidation of metabolic pathways. selcia.com If the molecule contains multiple ring structures that could potentially cleave, separate studies with each ring labeled may be necessary. selcia.com

Derivatization and Functionalization of the this compound Scaffold

The this compound core serves as a versatile scaffold for the synthesis of a wide array of derivatives. Functionalization can be achieved at various positions on the imidazole ring, leading to compounds with diverse chemical properties.

N-alkylation of the imidazole ring is a common derivatization strategy. nih.govresearchgate.net This can be accomplished by reacting the imidazole with alkyl halides. For example, N-alkylation of imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole has been performed to generate a series of N-alkylated derivatives. nih.govresearchgate.net Continuous flow processes using acidic zeolite catalysts have also been developed for the N-alkylation of imidazoles, offering a green and sustainable production method. thalesnano.com Another approach involves the reaction of 1,2-disubstituted acetylenes with ruthenium carbonyl to form cis-enediol diacetates, which then react with ammonium carbonate to yield monosubstituted imidazoles. mdpi.com

One specific synthetic route to a 1-substituted 2-(methylsulfonyl)-1H-imidazole derivative starts with the reaction of benzylamine (B48309) with potassium thiocyanate and dihydroxyacetone. brieflands.com The resulting imidazole thiol is then S-methylated and subsequently oxidized to the methylsulfonyl group. brieflands.com

Alkyl and aryl ether functionalities can be introduced into imidazole-containing molecules. A series of alkyl and aryl ether derivatives bearing substituted phenyl and imidazole rings have been synthesized and characterized. nih.govacs.org The synthesis of these compounds allows for the exploration of a broad chemical space by varying the substituents on both the phenyl and imidazole moieties. nih.gov

Hybrid molecules incorporating both imidazole and quinoline (B57606) ring systems have been synthesized through various methods. One efficient approach involves a two-step reaction sequence: N-alkylation of the imidazole ring followed by a Huisgen [3+2] dipolar cycloaddition reaction. rsc.orgnih.gov This method has been successfully employed under both conventional thermal heating and ultrasound irradiation, with the latter offering advantages in terms of reduced reaction times and energy consumption. nih.gov

Another strategy for creating imidazole-quinoline hybrids is through a one-pot, three-component reaction. rjlbpcs.com In this method, benzil, ammonium acetate, and a 2-phenoxyquinoline-3-carbaldehyde are reacted in the presence of a ceric ammonium nitrate (B79036) catalyst to produce 2,4,5-trisubstituted imidazoles containing a quinoline nucleus in excellent yields. rjlbpcs.com

Furthermore, hybrid quinoline-imidazole/benzimidazole (B57391) derivatives have been designed and synthesized in a four-step process involving N-acylation, N-alkylation, quaternization, and a Huisgen 3+2 cycloaddition. nih.gov

The conjugation of imidazole and indole (B1671886) moieties has led to the development of novel hybrid molecules. One synthetic approach utilizes camalexin, a phytoalexin from Arabidopsis, as a molecular scaffold. ijcea.org A series of indole-imidazole conjugates with varying carboxylic acid chain lengths were prepared. The synthesis involved reacting the starting indole compound with 1,1'-carbonylbis-1H-imidazole, followed by reaction with ω-bromo-carboxylic acid ethyl esters in the presence of sodium hydride. ijcea.org

Another method for creating indole-imidazole hybrids involves the reaction of gramine (B1672134) with substituted imidazoles. nih.gov This leads to the formation of 3-((1H-imidazol-1-yl)methyl)-1H-indole and its derivatives. nih.gov Additionally, the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives has been achieved through Fischer indole synthesis, followed by Vilsmeier-Haack formylation. nih.gov

Chirality plays a significant role in the functional properties of molecules. In the context of imidazole derivatives, chirality can be introduced and explored through various synthetic strategies. The separation of enantiomers and diastereomers is often achieved using chromatography with chiral stationary phases, sometimes in conjunction with chemical derivatization. google.com

Chiral derivatizing agents, such as (R)- and (S)-2-methoxy-2-(1-naphthyl)propionic acid, are valuable tools for determining the absolute configurations of chiral alcohols via NMR spectroscopy. These reagents react with chiral alcohols to form diastereomers, and the analysis of their ¹H-NMR spectra allows for the assignment of the absolute configuration.

The development of enantioselective synthetic methods is crucial for accessing chiral molecules. For instance, an asymmetric Friedel-Crafts C2-alkylation of 3-substituted indoles with imines, catalyzed by chiral BINOL-derived disulfonimides, has been developed to produce chiral 2-indolyl methanamine derivatives. rsc.org Furthermore, modern methods for the stereoselective synthesis of chiral sulfinyl compounds, such as sulfoxides and sulfinamides, are of great importance as these moieties are found in many biologically active molecules. acs.org These methods include the stereoselective oxidation of prochiral sulfur atoms and the conversion of one sulfinyl derivative into another. acs.org

Synthesis of Imidazole-Indole Hybrids

Scalability and Regioselectivity in this compound Synthesis

The industrial-scale synthesis of this compound and its derivatives necessitates methodologies that are not only high-yielding but also highly regioselective and scalable. Researchers have focused on developing robust synthetic routes that can be adapted for large-scale production, ensuring both economic viability and consistent product quality.

A significant challenge in the synthesis of substituted imidazoles is achieving regiocontrol. The imidazole ring has two nitrogen atoms, and in many reaction sequences, alkylation or acylation can occur at either position, leading to a mixture of isomers. Similarly, substitution on the imidazole ring itself must be precisely controlled to obtain the desired product.

One approach to scalable synthesis involves a one-pot procedure starting from readily available materials like methyl ketones and aldehydes. This method, which combines Kornblum oxidation with a subsequent Radziszewski imidazole condensation, has been shown to be amenable to scale-up. acs.orgnih.gov For instance, the synthesis of a disubstituted imidazole was successfully scaled to a 3.0 mmol scale, achieving an 82% yield. acs.orgnih.gov This type of one-pot synthesis is advantageous for large-scale production as it minimizes the need for isolating intermediates, which can be a complex and costly process. acs.orgnih.gov

Another patented method, while focusing on the related compound 1-(methylsulphonyl)imidazolidin-2-one, highlights key principles for scalability. This process utilizes 2-imidazolidinone and methanesulfonyl chloride with an organic base in an anhydrous organic solvent. google.com The reported advantages include mild reaction conditions, simple operation, high reaction yield, and recyclability of the solvent, all of which are critical for low-cost, large-scale manufacturing. google.com

Continuous flow reactor technology also presents a promising avenue for the industrial-scale production of related nitroimidazole derivatives. Pilot plant data for the synthesis of 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole demonstrated significant advantages over traditional batch processing. The residence time was dramatically reduced from 8 hours in a batch process to just 12 minutes in a flow reactor, with an improved yield of 89% compared to 73%.

Regioselectivity is a critical consideration in the synthesis of complex imidazole derivatives. For example, in the synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles, regiocontrolled N-alkylation of a 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole intermediate was achieved. researchgate.net The choice of alkylating agent and reaction conditions was found to direct the substitution to the desired nitrogen atom. researchgate.net Similarly, a novel synthesis of highly substituted imidazoles from allenyl sulfonamides and amines demonstrated that the substitution pattern on the nitrogen atoms of the starting materials dictates the regioselective construction of 4- and 5-functionalized imidazoles. nih.gov

Solid-phase synthesis has also been explored for the creation of libraries of 2-alkylsulfonyl-imidazoles with three points of diversity. nih.gov This methodology allows for the systematic variation of substituents on the imidazole core, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. While often performed on a smaller scale, the principles of regioselective control are central to this approach. nih.gov

The following tables summarize key findings from various studies on the synthesis of this compound analogs, highlighting aspects of scalability and regioselectivity.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a this compound Analog

| Parameter | Batch Processing | Continuous Flow Reactor |

| Residence Time | 8 hours | 12 minutes |

| Yield | 73% | 89% |

| Safety Profile | Higher risk | <5% accumulated nitro intermediates |

Table 2: Scalability of a One-Pot Disubstituted Imidazole Synthesis acs.orgnih.gov

| Scale | Yield |

| 0.3 mmol | 85% |

| 3.0 mmol | 82% |

Table 3: Regioselective Synthesis of Substituted Imidazoles

| Starting Materials | Key Reagent/Condition | Outcome | Reference |

| 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole | Methyl triflate | Selective formation of 1,2,5-trisubstituted 1H-imidazole | researchgate.net |

| Allenyl sulfonamides and amines | Substituents on nitrogen atoms | Regioselective construction of 4- and 5-functionalized imidazoles | nih.gov |

| Ketones and Aldehydes | Catalytic HBr and DMSO followed by condensation | Regioselective formation of 2,4(5)-disubstituted NH-imidazoles | acs.orgnih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfonyl Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is generally susceptible to electrophilic attack, typically at the 4- or 5-positions. globalresearchonline.net However, the presence of a strongly deactivating methylsulfonyl group at the 2-position is expected to significantly reduce the electron density of the ring, making electrophilic substitution reactions challenging.

Nitration and Sulfonation Reactions

The synthesis of N-substituted-2-nitro-1H-imidazoles has been achieved under non-acidic conditions by reacting N-substituted imidazoles with a pre-formed mixture of potassium nitrate (B79036) and trifluoroacetic anhydride. patsnap.com This method has been successfully applied to 1-(p-toluene sulfonyl)imidazole, yielding the 2-nitro product in 72% yield. patsnap.com

Sulfonation of imidazole with disulfuric acid at elevated temperatures typically results in a mixture of imidazole-4-sulfonic acid and imidazole-5-sulfonic acid. nih.gov However, the deactivating effect of the 2-methylsulfonyl group likely inhibits this reaction on the parent compound.

Halogenation Studies

Specific studies on the halogenation of 2-methylsulfonyl-imidazole are scarce. General methods for the halogenation of imidazoles often result in polyhalogenation. For example, bromination of imidazole with bromine in chloroform (B151607) yields 2,4,5-tribromoimidazole, while iodination under alkaline conditions produces 2,4,5-triiodoimidazole. nih.gov The synthesis of 2-halo-imidazoles can also be achieved through the deoxygenative nucleophilic halogenation of 2-unsubstituted imidazole N-oxides. beilstein-journals.org A patent has mentioned the halogenation of substituted alkylsulfonylimidazoles for herbicidal applications, but specific conditions and outcomes for the parent compound were not detailed. nih.gov

Nucleophilic Reaction Pathways

The electron-deficient nature of the 2-position, due to the attached methylsulfonyl group, makes this site susceptible to nucleophilic attack. This reactivity is a key feature of the compound's chemistry.

Reactions at the 2-Methylsulfonyl Group

The methylsulfonyl group at the 2-position of the imidazole ring has been identified as an efficient leaving group in intramolecular nucleophilic ipso-substitution reactions. This reactivity has been exploited for the synthesis of fused heterocyclic systems. Specifically, 2-alkylsulfonylimidazoles containing a nucleophilic hydroxyl group on the N-1 side chain undergo intramolecular cyclization to form 2,3-dihydroimidazo[2,1-b] Current time information in Bangalore, IN.oxazoles. researchgate.net This reaction proceeds under mild conditions, highlighting the utility of the 2-alkylsulfonyl moiety in synthetic chemistry. researchgate.net

However, the reactivity of the 2-methylsulfonyl group in intermolecular nucleophilic substitutions on an otherwise unsubstituted imidazole ring is reported to be poor. Studies have shown that electron-rich 2-alkylsulfonylimidazoles exhibit low reactivity towards external nucleophiles, often leading to degradation products rather than the desired substitution product. patsnap.com The displacement of the sulfonyl group by nucleophiles is more efficient in imidazoles that are activated by other electron-withdrawing groups. patsnap.com

Table 1: Intramolecular Nucleophilic ipso-Substitution of 2-Alkylsulfonylimidazoles

| Starting Material (2-Alkylsulfonylimidazole derivative) | Reaction Conditions | Product | Reference |

|---|---|---|---|

| N-(2-hydroxyethyl)-2-methylsulfonylimidazole | NaH, THF, reflux | 2,3-Dihydroimidazo[2,1-b] Current time information in Bangalore, IN.oxazole | researchgate.net |

| N-(2-hydroxypropyl)-2-methylsulfonylimidazole | NaH, THF, reflux | 2-Methyl-2,3-dihydroimidazo[2,1-b] Current time information in Bangalore, IN.oxazole | researchgate.net |

This table is generated based on the described synthesis of 2,3-dihydroimidazo[2,1-b] Current time information in Bangalore, IN.oxazoles from 2-alkylsulfonylimidazole precursors. researchgate.net

Reactivity of the Imidazole Nitrogen Atoms

The nitrogen atoms of the imidazole ring are generally nucleophilic and can participate in reactions such as alkylation. nih.gov However, the presence of the strong electron-withdrawing 2-methylsulfonyl group is expected to decrease the nucleophilicity of the ring nitrogens.

The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by both electronic and steric factors. otago.ac.nz For imidazoles with an electron-withdrawing group at the 4(5)-position, alkylation of the imidazole anion in a basic medium preferentially occurs at the nitrogen atom that is more remote from the substituent, as this nitrogen is less deactivated. otago.ac.nz The major influence of the substituent is inductive. otago.ac.nz Therefore, for this compound, alkylation would be expected to be less facile than for unsubstituted imidazole, and in the case of the anion, would likely occur at the N-1 position. The N-alkylation of an imidazole with a leaving group at the 2-position can "activate" the molecule, facilitating the displacement of the leaving group by a nucleophile. google.com

Reactivity in Catalytic Systems

While this compound itself has not been extensively reported as a catalyst, its N-sulfonylated isomers have been shown to act as crucial ligands in biomimetic catalytic systems. A study on a peroxidase-like nano-artificial enzyme utilized a heme–imidazole–sodium dodecyl sulfate (B86663) (SDS) ternary complex. researchgate.net In this system, various N-sulfonylated imidazoles, including 1-methylsulfonyl-1H-imidazole, were used as ligands to mimic the function of the histidine ligand in native horseradish peroxidase (HRP). researchgate.net

The role of the imidazole ligand is to promote the heterolytic cleavage of hydrogen peroxide, thereby increasing the reactivity and catalytic efficiency of the artificial enzyme. researchgate.net The study found that the nature of the sulfonyl substituent on the imidazole ligand significantly impacted the catalytic efficiency of the system. researchgate.net

Table 2: Catalytic Efficiency of N-Sulfonyl Imidazole Ligands in a Nano-Artificial Enzyme System

| Imidazole Ligand | Catalytic Efficiency (% of native HRP) | Reference |

|---|---|---|

| 1-Methylsulfonyl-1H-imidazole | Not specified, but showed reactivity | researchgate.net |

| 1-(Benzenesulfonyl)-1H-imidazole | Not specified, but showed reactivity | researchgate.net |

This table summarizes the findings on the catalytic efficiency of different N-sulfonyl imidazole ligands in a heme-imidazole-SDS ternary complex, as reported in the study. researchgate.net

The results indicate that the electronic properties of the sulfonyl group and its substituents play a key role in modulating the catalytic activity of the complex. researchgate.net This highlights the potential of sulfonyl-imidazole derivatives as tunable components in the design of artificial enzymes and other catalytic systems.

Role in Nucleophilic Catalysis

The imidazole moiety is a well-established motif in nucleophilic catalysis, largely due to its pKa being close to neutral, which allows it to function as an efficient nucleophile, acid, or base catalyst. scielo.br In biological systems, the imidazole side chain of the amino acid histidine is crucial in many enzymatic active sites, where it facilitates reactions like the cleavage of C-O and P-O bonds. mdpi.com The catalytic cycle typically involves the imidazole nitrogen acting as a nucleophile, attacking an electrophilic center to form a phosphorylated or acylated intermediate. This intermediate is subsequently hydrolyzed, regenerating the imidazole catalyst. mdpi.com

Bifunctional Catalysis Mechanisms

Bifunctional catalysis involves the cooperative action of two distinct functional groups within a single molecule to promote a chemical reaction. nih.gov These catalysts often possess both a basic site (Lewis or Brønsted) and a hydrogen-bond donor group, which work in concert to activate both the nucleophile and the electrophile in a reaction. nih.gov This cooperative effect can lead to enhanced reactivity and stereocontrol compared to catalysts with only a single functional group. nih.gov

This compound possesses the structural requirements for bifunctional catalysis. The imidazole ring contains a basic nitrogen atom that can act as a proton acceptor or a Brønsted base, while the N-H group can serve as a hydrogen-bond donor. The methylsulfonyl group, being a strong electron-withdrawing and polar moiety, can also participate by interacting with substrates or stabilizing transition states. In a hypothetical polar addition reaction, the basic nitrogen could deprotonate a pronucleophile, increasing its reactivity, while the N-H group simultaneously activates the electrophile through hydrogen bonding. This dual activation is the hallmark of bifunctional catalysis. nih.gov

Mechanistic Insights into Dephosphorylation Reactions

The imidazole functional group has been shown to be an effective catalyst for dephosphorylation reactions. nih.gov Studies on the dephosphorylation of response regulator proteins like CheY-P demonstrate that imidazole significantly accelerates the process compared to autodephosphorylation. nih.gov The proposed mechanism involves imidazole acting as a nucleophile, directly attacking the phosphorus center of the phosphorylated aspartate residue in the protein's active site. nih.gov This reaction is not simple hydrolysis but a phosphotransfer, producing a monophosphoimidazole intermediate and the unphosphorylated protein. nih.gov

This catalytic process requires the structural integrity of the protein's active site, indicating that the protein provides the necessary environment for the reaction. nih.gov Furthermore, the presence of Mg²⁺ is essential for the catalysis of the reaction between the phosphorylated protein and imidazole. nih.gov While these studies were conducted with imidazole itself, the findings provide a mechanistic framework for understanding how this compound could participate in similar reactions. The core nucleophilic attack by the imidazole ring would be the primary step, with the electronic influence of the methylsulfonyl group affecting the rate of both the initial attack and the subsequent hydrolysis of the phospho-imidazole intermediate.

Structure-Reactivity Relationship Studies

The reactivity of this compound is profoundly influenced by its molecular structure, particularly the electronic properties of substituents on the imidazole ring and the nature of the sulfonyl group.

Influence of Substituents on Reaction Rates

Studies on analogous heteroaromatic sulfones, such as 2-sulfonylpyrimidines, provide significant insight into how substituents modulate reactivity. acs.orgnih.gov The reaction rates of these compounds with nucleophiles can be tuned over several orders of magnitude by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the heterocyclic ring. acs.orgnih.gov

Electron-Withdrawing Groups (EWGs): Strong EWGs, such as nitro (-NO₂) or carboxyl (-COOMe), drastically increase the rate of nucleophilic substitution. acs.org These groups enhance the electrophilicity of the carbon atom attached to the sulfonyl group, making it more susceptible to attack. For 2-sulfonylpyrimidines, the introduction of a nitro group can increase the reaction rate by up to six orders of magnitude. acs.org

Electron-Donating Groups (EDGs): Conversely, strong electron-donating groups, such as amino (-NH₂) or methoxy (B1213986) (-OMe), can completely shut down reactivity by reducing the electrophilicity of the reaction center. acs.org

Halogens and Alkyl Groups: Weaker inductive or mesomeric groups like methyl, phenyl, or halogens allow for finer adjustments of reactivity, typically within one order of magnitude. acs.org

These principles are directly applicable to the this compound system. Substituents on the C4 or C5 positions of the imidazole ring would be expected to exert similar control over reaction rates.

Table 1: Predicted Effect of Substituents on the Reaction Rate of this compound with Nucleophiles

| Substituent Type | Example Groups | Predicted Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Strong EWG | -NO₂, -CF₃, -CN | Drastic Increase | Enhances electrophilicity of C2 position acs.org |

| Moderate EWG | -Cl, -Br | Moderate Increase | Inductive withdrawal enhances electrophilicity acs.org |

| Weak EDG/Neutral | -CH₃, -Phenyl | Minor Change | Weak inductive/mesomeric effects acs.org |

Modulation of Electrophilic Properties

The electrophilicity of the C2 carbon in this compound is the primary driver of its reactivity in nucleophilic substitution reactions. The methylsulfonyl group is a superior leaving group and a powerful activator compared to halogens or thioethers, rendering the C2 position highly electrophilic. nih.gov The modulation of this electrophilicity is key to controlling the molecule's reactivity.

The introduction of substituents on the imidazole ring directly alters the electronic landscape of the molecule. acs.orgacs.org EWGs further deplete electron density from the ring, intensifying the positive partial charge at the C2 position and making the molecule a "harder" electrophile. This enhanced electrophilicity leads to faster reactions with nucleophiles. acs.org In contrast, EDGs donate electron density into the ring system, which diminishes the electrophilicity at C2 and slows down or prevents nucleophilic attack. acs.org Therefore, by judiciously choosing substituents, the electrophilic character and, consequently, the chemical reactivity of this compound derivatives can be precisely controlled. nih.gov

Table 2: Modulation of Electrophilic Character by Ring Substituents

| Substituent Type on Imidazole Ring | Effect on Electron Density at C2 | Resulting Electrophilicity at C2 | Expected Reactivity with Nucleophiles |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Decreased | Significantly Increased | High acs.org |

| Halogen (e.g., -Cl) | Slightly Decreased | Moderately Increased | Moderate acs.org |

Ring-Opening Reactions of the Imidazole Nucleus

While the imidazole ring is generally stable and aromatic, it can undergo ring-opening reactions under specific conditions, particularly when activated by certain substituents or subjected to harsh reagents. pharmaguideline.comnih.gov For instance, studies on 7-methylguanosine, which contains an imidazole ring fused to a pyrimidine (B1678525) ring, have shown that the imidazole portion can be opened under alkaline conditions. nih.gov This reaction proceeds through the formation of transient intermediates, ultimately yielding a dominant pyrimidine derivative where the imidazole ring has been cleaved. nih.gov

The presence of the strongly electron-withdrawing methylsulfonyl group at the C2 position of this compound would likely influence its susceptibility to such ring-opening reactions. Nucleophilic attack at the C2 position is the primary reaction pathway. pharmaguideline.com However, a strong nucleophile or harsh reaction conditions could potentially initiate a sequence leading to the cleavage of the N1-C2 or C2-N3 bond. While specific studies on the ring-opening of this compound are not detailed in the provided sources, the general chemistry of activated imidazoles suggests that such transformations are mechanistically plausible, likely proceeding via nucleophilic addition to the C2 carbon followed by a cascade of bond rearrangements. nih.govresearchgate.net

Computational Chemistry and Spectroscopic Analysis of 2 Methylsulfonyl Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a foundational understanding of the molecular and electronic properties of 2-Methylsulfonyl-imidazole.

DFT studies are instrumental in determining the optimized molecular geometry, including bond lengths and angles, of this compound and its derivatives. These calculations are often performed using specific basis sets, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost. malayajournal.orgmdpi.com For instance, studies on related benzimidazole (B57391) derivatives have utilized DFT to predict and confirm molecular structures, showing good correlation between theoretical and experimental data. mdpi.com The electronic structure is also elucidated, providing a basis for understanding the molecule's reactivity and spectroscopic properties. journalirjpac.com

Table 1: Representative Optimized Geometrical Parameters for Imidazole (B134444) Derivatives from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.324 - 1.477 | |

| C-C | 1.382 - 1.542 | |

| S-O | 1.441 - 1.488 | |

| S-C | 1.753 - 1.822 | |

| C-N-C | 108 - 110 | |

| O-S-O | 118 - 120 |

Note: Data is generalized from studies on related imidazole and benzamide (B126) structures. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of this compound. acadpubl.euresearchgate.net The energy gap (ΔE) between the HOMO and LUMO indicates the molecule's polarizability and reactivity; a smaller gap suggests higher reactivity. acs.orgirjweb.com For example, in studies of similar imidazole derivatives, the HOMO-LUMO energy gap was calculated to be around 4.0106 eV. malayajournal.orgacadpubl.eu The distribution of these orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. acadpubl.eu

Table 2: Frontier Molecular Orbital Energies for a Representative Imidazole Derivative

| Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data from a study on a 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.orgacadpubl.eu

Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer (ICT) processes by examining the interactions between donor (filled) and acceptor (unfilled) orbitals. acs.org The stabilization energies calculated from NBO analysis quantify the strength of these interactions. acs.orgwisc.edu Higher stabilization energies indicate more significant charge delocalization. For example, in related sulfonyl-containing benzimidazoles, NBO analysis has revealed significant π → π* and σ → σ* transitions, with stabilization energies indicating the extent of electron delocalization. acs.org This analysis helps in understanding the electronic communication between the sulfonyl group and the imidazole ring. uni-muenchen.de

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks. acadpubl.euuni-muenchen.de The MEP map uses a color scale to represent different potential values on the electron density surface. uni-muenchen.de Red regions indicate negative electrostatic potential, corresponding to sites susceptible to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. malayajournal.org For imidazole-containing compounds, the nitrogen atoms are often identified as regions of negative potential, making them likely sites for protonation or interaction with electrophiles. uni-muenchen.de

Computational methods, particularly DFT, are employed to predict the nonlinear optical (NLO) properties of molecules like this compound. acs.org NLO properties are characterized by parameters such as polarizability (α) and first-order hyperpolarizability (β). researchgate.net Molecules with significant charge transfer and a small HOMO-LUMO gap often exhibit enhanced NLO properties. acs.orgnih.gov Studies on related imidazole and benzimidazole derivatives have shown that the introduction of strong electron-withdrawing or -donating groups can significantly enhance the NLO response. acs.orgresearchgate.net

Table 3: Calculated NLO Properties for a Representative NLO-active Compound

| Property | Value (esu) |

| Linear Polarizability ⟨α⟩ | 3.485 × 10⁻²² |

| First Hyperpolarizability (β_total) | 13.44 × 10⁻²⁷ |

| Second-order Hyperpolarizability ⟨γ⟩ | 3.66 × 10⁻³¹ |

Data from a study on DTS(FBTTh2)2-based derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and stability of this compound and its derivatives with biological targets. tandfonline.comaps.org

Molecular docking studies have been performed on imidazole derivatives to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 14α-demethylase. tandfonline.comnih.govnih.gov These studies predict the binding mode and calculate a docking score or binding energy, which indicates the strength of the interaction. For instance, derivatives of 2-methylsulfonylimidazole have been docked into the active site of COX-2, revealing key interactions with amino acid residues like Arg513. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex over time. nih.govresearchgate.net MD simulations provide insights into the conformational changes and fluctuations of the complex, often analyzed through metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). nih.gov These simulations have been used to confirm the stability of imidazole derivatives within the active site of their target enzymes. nih.gov

Table 4: Representative Molecular Docking Results for Imidazole Derivatives

| Compound | Target | Binding Energy (kJ/mol) | Key Interacting Residues |

| 5b | COX-2 | -6.928 | Arg513 |

| 5d | COX-2 | -7.187 | Not specified |

| 5e | COX-2 | -7.244 | Not specified |

Data from a study on novel imidazole derivatives as COX-2 inhibitors. nih.gov

Ligand-Protein Binding Affinity Predictions

Computational docking and free energy calculations are pivotal in predicting how strongly a ligand, such as a this compound derivative, will bind to a protein target. These predictions are crucial in the early stages of drug discovery for screening potential drug candidates.

One area of significant interest is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov The binding affinity of novel imidazole derivatives as COX-2 inhibitors has been evaluated using molecular docking studies. nih.gov For instance, the binding free energy, a measure of affinity, can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method. In a study of imidazole derivatives, compound 5b (N-[(3-benzyl-2-methylsulfonylimidazol-4-yl)methyl]-4-methoxyaniline) was identified as having a particularly low binding energy, indicating strong affinity for the COX-2 enzyme. nih.gov

Accurate prediction of ligand-protein binding affinities is a major challenge, especially for targets with large and flexible binding sites. nih.gov Docking calculations followed by molecular dynamics simulations and free energy calculations can improve these predictions. nih.gov For certain enzymes, such as Cytochrome P450, imidazole moieties are known to be effective inhibitors. nih.gov The binding affinity of 2-methylimidazole (B133640) to horse heart cytochrome c has been studied, providing kinetic and thermodynamic parameters for the interaction. rsc.org Similarly, nano-electrospray ionization mass spectrometry (nanoESI-MS) has been used to determine the dissociation constants (K(D)) for inhibitors binding to trypsin, with values for high-affinity ligands ranging from 15 nM to 450 nM. nih.gov

| Compound | Target Protein | Predicted Binding Energy (kJ/mol) | Method |

| Compound 5b | COX-2 | -162.014 kcal/mol | MMPBSA |

| Compound 5d | COX-2 | -7.187 kJ/mol | Autodock Vina |

| Compound 5e | COX-2 | -7.244 kJ/mol | Autodock Vina |

Table 1: Predicted binding affinities of selected this compound derivatives against the COX-2 enzyme. Data sourced from a study on imidazole derivatives as selective COX-2 inhibitors. nih.gov

Investigation of Binding Modes and Interactions with Biological Targets

Understanding the specific interactions between a ligand and its biological target is fundamental to rational drug design. Computational studies reveal the binding mode, which includes the orientation of the ligand within the protein's active site and the key molecular interactions that stabilize the complex.

For derivatives of this compound targeting the COX-2 enzyme, the methylsulfonyl (SO₂CH₃) group plays a critical role. nih.gov This group can fit into the active site of COX-2, contributing to the compound's selectivity over the related COX-1 enzyme. nih.govresearchgate.net Molecular docking studies have shown that 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives bind within the COX-2 active site, with the sulfonyl group making important contacts. nih.govresearchgate.net

In the case of imidazole derivatives designed as antifungal agents, the target is often the 14α-demethylase enzyme. tandfonline.com The imidazole ring is known to bind to the iron ion in the enzyme's active site, inhibiting its function and preventing the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. tandfonline.com Molecular docking can visualize these interactions, confirming the binding mode. tandfonline.com

Similarly, studies on other targets like the SARS-CoV-2 main protease (Mpro) have shown that a methylsulfonyl group can change its orientation during simulation to interact with specific amino acid residues such as GLY143, SER144, and CYS145. nih.gov These detailed interaction maps help explain the basis of a compound's activity and guide further structural modifications to enhance potency and selectivity.

Molecular Dynamics to Confirm Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, confirming the stability of the complex over time. nih.gov MD simulations track the movements and interactions of every atom in the system, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. nih.gov

Key metrics evaluated during MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). tandfonline.com A stable RMSD value for the protein-ligand complex over the simulation period (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in its initial pose. tandfonline.commdpi.com For example, in simulations of imidazole derivatives with the 14α-demethylase enzyme, RMSD values below 3.0 Å are considered indicative of a stable complex. tandfonline.com

RMSF analysis identifies which parts of the protein are flexible and which are stable. The catalytic residues in an enzyme's active site are expected to remain stable throughout the simulation. nih.gov MD simulations have been used to confirm the stability of various imidazole derivatives in complex with targets like COX-2, SARS-CoV-2 Mpro, and 14α-demethylase, validating the binding modes predicted by docking. nih.govtandfonline.comnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure and purity of newly synthesized compounds like this compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. oregonstate.edu

For imidazole-containing compounds, the protons on the imidazole ring typically appear as distinct signals in the ¹H NMR spectrum. tandfonline.com In a study of new imidazole derivatives, doublet peaks for the imidazole ring protons were observed at chemical shifts (δ) of 6.95–6.99 ppm and 7.26–7.29 ppm. tandfonline.com The methyl group attached to the sulfonyl moiety (SO₂CH₃) in a related sulfone compound would be expected to produce a singlet peak in the ¹H NMR spectrum. rsc.org

In ¹³C NMR spectra, the chemical shifts of carbon atoms are sensitive to their electronic environment. oregonstate.edu The carbons of the imidazole ring and the carbon of the methylsulfonyl group would have characteristic chemical shifts that help confirm the structure of this compound. researchgate.netcore.ac.uk

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Imidazole C-H | ~7.0 - 8.0 | ~120 - 140 |

| Sulfonyl -CH₃ | ~2.7 - 3.4 | ~40 - 45 |

Table 2: Typical predicted NMR chemical shift ranges for key functional groups in this compound and its derivatives, based on data from related compounds. tandfonline.comoregonstate.edursc.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The sulfonyl (SO₂) group and the imidazole ring have characteristic absorption bands.

The sulfonyl group typically shows two strong stretching vibrations: an asymmetric stretch usually found in the 1350–1300 cm⁻¹ region and a symmetric stretch in the 1160–1120 cm⁻¹ region. nih.gov The C-N stretching and C=N stretching vibrations within the imidazole ring appear in the fingerprint region of the spectrum, typically between 1500 cm⁻¹ and 1000 cm⁻¹. researchgate.netresearchgate.net The N-H stretching vibration of the imidazole ring usually appears as a broad band around 3100 cm⁻¹. nih.gov The presence of these specific peaks in an FT-IR spectrum can confirm the successful synthesis of a this compound derivative. nih.gov

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. dokumen.pub It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying compounds in a mixture. researchgate.netnih.gov

For this compound (C₄H₆N₂O₂S), the exact monoisotopic mass is 146.015 Da. uni.lu In high-resolution mass spectrometry (HRMS), observing a molecular ion peak corresponding to this mass would confirm the compound's elemental composition. tandfonline.com Common adducts observed in electrospray ionization (ESI) mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu LC-MS/MS methods are frequently developed for the quantitative analysis of imidazole-containing drugs and their metabolites in biological samples like plasma. nih.govmdpi.comnih.gov

| Adduct | Predicted m/z |

| [M+H]⁺ | 147.02228 |

| [M+Na]⁺ | 169.00422 |

| [M-H]⁻ | 145.00772 |

| [M+NH₄]⁺ | 164.04882 |

| [M+K]⁺ | 184.97816 |

Table 3: Predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₄H₆N₂O₂S). Data sourced from PubChem. uni.lu

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) provides information about the energy gap between these orbitals, which is influenced by the molecular structure, including the presence of chromophores and auxochromes, as well as the solvent used for the analysis. mdpi.com

For imidazole-based compounds, the electronic transitions are typically of the π → π* and n → π* type. The imidazole ring itself is a chromophore. mdpi.com Studies on related imidazole derivatives provide insight into the expected spectral properties of this compound. For instance, unsubstituted imidazole in an aqueous solution exhibits a characteristic absorption peak around 209 nm. mdpi.com The introduction of substituents on the imidazole ring can cause a shift in the absorption maximum. For example, 4-methyl-imidazole shows a red shift to 217 nm. mdpi.com

In the case of imidazole-2-carbaldehyde, two absorption bands are observed: a weaker band around 215 nm and a stronger maximum at 280 nm. mdpi.com This is further shifted in 4-methyl-imidazole-2-carboxaldehyde to 217 nm and 282 nm. mdpi.com For 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, a weaker absorption is seen at 239 nm with a maximum absorption peak at 338 nm.

The following table summarizes the UV-Visible absorption data for several related imidazole compounds to provide a comparative context.

| Compound Name | Solvent | λmax (nm) | Reference |

| Imidazole | Water | 209 | mdpi.com |

| 4-Methyl-imidazole | Water | 217 | mdpi.com |

| Imidazole-2-carbaldehyde | Water | 215, 280 | mdpi.com |

| 4-Methyl-imidazole-2-carboxaldehyde | Water | 217, 282 | mdpi.com |

| 3-(3-bromophenyl)-1-imidazol-1-yl-propenone | Not Specified | 239, 338 |

X-Ray Crystallography for Structural Elucidation

Although a specific crystal structure for this compound has not been reported in the searched literature, the crystallographic analysis of closely related imidazole derivatives offers valuable structural insights. For example, the crystal structure of 1-Methyl-2-Isopropyl-5-Nitroimidazole has been determined, revealing a planar five-membered imidazole ring. najah.edu

The synthesis of various 2-thio-imidazole derivatives and their subsequent X-ray crystal structure determination has been reported, confirming the unequivocal structure of these molecules. acs.org Similarly, studies on benzimidazole-2-thione derivatives provide detailed crystallographic data, confirming the thione tautomeric form in the solid state. mdpi.com

In a study on dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II), single crystal X-ray analysis showed that the Cu(II) metal center adopts a seesaw coordination geometry. walisongo.ac.id The imidazole rings in this complex are not coplanar, exhibiting a dihedral angle of 44.0(4)° between them. walisongo.ac.id

The table below presents crystallographic data for some related imidazole and benzimidazole compounds to illustrate the typical structural parameters.

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

| 1-Methyl-2-Isopropyl-5-Nitroimidazole | Monoclinic | P21/c | Planar five-membered ring. | najah.edu |

| ZY12201 (a 2-thio-imidazole derivative) | Not Specified | Not Specified | Structure confirmed by X-ray analysis. | acs.org |

| Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) | Orthorhombic | Pbca | Seesaw coordination geometry at Cu(II). | walisongo.ac.id |

| Benzimidazole-2-thione | Not Specified | Not Specified | Exists in the thione tautomeric form. | mdpi.com |

Biological and Medicinal Chemistry Investigations of 2 Methylsulfonyl Imidazole Derivatives

Antimicrobial Activities

Derivatives of 2-methylsulfonyl-imidazole have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties. The unique chemical structure of these compounds allows them to interact with various microbial targets, leading to the inhibition of growth and replication. mdpi.com

Antibacterial Efficacy (e.g., against MRSA, E. coli, S. aureus)

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created a pressing need for novel antibacterial agents. nih.govresearchgate.netnih.gov Certain this compound derivatives have shown promise in this area. For instance, a series of N,N-diaryl-2,6-dimethyl-4-(2-methyl-sulfonylimidazol-5-yl)-1,4-dihydropyridine-3,5-dicarboxamide derivatives were synthesized and evaluated for their ability to modulate the activity of cloxacillin (B1194729) against MRSA. nih.govresearchgate.net While the compounds themselves did not exhibit direct antibacterial activity at concentrations up to 1000 µ g/disc , some derivatives significantly enhanced the antibacterial effect of cloxacillin against resistant strains. nih.govresearchgate.netnih.gov Notably, compound 6g at a concentration of 1000 µ g/disc potentiated the activity of cloxacillin against one MRSA strain by 329%. nih.govresearchgate.netnih.gov This suggests a potential role for these derivatives as adjuvants in combination therapy for MRSA infections.

Other studies have explored the direct antibacterial effects of different this compound derivatives. For example, some 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole derivatives exhibited activity against Klebsiella pneumoniae and E. coli. nih.govmdpi.com Specifically, compound 56b showed MIC values of 41 µM against both K. pneumoniae and E. coli, while compound 56c had MIC values of 80 µM and 40 µM, respectively. nih.govmdpi.com However, these activities were less potent than the reference drug norfloxacin. nih.gov

In a separate investigation, 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov Compound 7g from this series was identified as a potent antibacterial agent against MRSA, E. coli, and K. pneumoniae, among other pathogens, with a favorable therapeutic dose. nih.gov

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 6g (in combination with cloxacillin) | MRSA | 329% potentiation of cloxacillin activity | nih.govresearchgate.netnih.gov |